Loratadine impurity I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

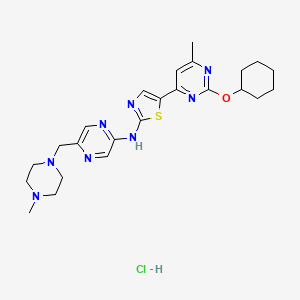

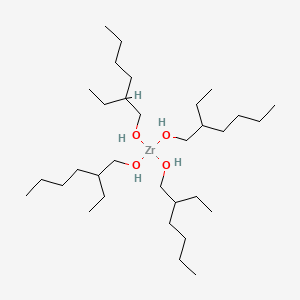

Loratadine impurity I is a synthetic compound that is used in the production of the antihistamine drug loratadine. Loratadine is used to treat allergies and hay fever and is available in both over the counter and prescription forms. Loratadine impurity I is an impurity in the production process of loratadine, and is believed to be responsible for the adverse effects associated with long-term use of loratadine.

Aplicaciones Científicas De Investigación

A highly-sensitive micellar liquid chromatographic method was developed for the simultaneous determination of loratadine and desloratadine, an active metabolite of loratadine and a potential impurity in loratadine bulk powder. This method can be applied to determine both analytes in pharmaceutical preparations, human urine, plasma, and breast milk samples without prior extraction procedures, making it suitable for use in quality control laboratories (Belal et al., 2016).

A study developed and validated an HPLC/DAD assay for the determination of the related impurity ethyl-4-oxopiperidine-1-carboxylate (Impurity H) in loratadine. The method involves precolumn derivatization with 2,4-dinitrophenylhydrazine and can easily be applied, potentially replacing the gas chromatographic method for impurity H in loratadine (Albu et al., 2009).

A HPLC method using a SymmetryShield RP8 column was developed and validated for the measurement of loratadine and related compounds, including impurities, in raw material. This method is suitable for drug development and quality control, particularly for purity studies (Rupérez et al., 2002).

An improved liquid chromatographic method was developed for the determination of Loratadine and its impurities/degradation products in pharmaceutical drug substances. This method is described as simple, selective, and accurate for the quantification of impurities and degradation products of Loratadine in bulk drug samples (Ramulu et al., 2011).

A study focused on the characterization of loratadine's active pharmaceutical ingredients (APIs) and developed an ultra-sensitive LC-MS/MS technique for detecting seven nitrosamine impurities in loratadine drug with potential genotoxicity. This method was validated according to ICH guidelines and can be employed for routine detection of nitrosamines in loratadine APIs and its doses (Reddy et al., 2022).

A capillary electrophoresis method was developed as a complementary tool to HPLC for the identification of loratadine and its impurities, suitable for application to long-term stability and purity studies (Fernández et al., 2003).

Propiedades

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEKZPHQSXPSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Loratadine impurity I | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)

![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)